molecular formula C12H14BrNO B120198 (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole CAS No. 148836-24-2

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B120198
CAS No.: 148836-24-2
M. Wt: 268.15 g/mol
InChI Key: HVCLJUVMOVVZBS-LLVKDONJSA-N
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Description

(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 148836-24-2) is a chiral, enantiomerically pure oxazoline that serves as a versatile intermediate and ligand in advanced organic and organometallic chemistry. Its primary research value lies in its role as a precursor for chiral ligands, where it forms coordination complexes with various metal centers, facilitating asymmetric catalytic reactions . The compound's structure, featuring a bromophenyl group, makes it an excellent electrophilic building block for further functionalization via cross-coupling reactions, enabling the synthesis of more complex molecular architectures . Researchers utilize this oxazoline in the synthesis of tri- and tetraorganotin compounds to study intramolecular tin-nitrogen (Sn–N) interactions, which are characterized by advanced NMR techniques ( 1 H, 13 C, 15 N, and 117 Sn) . Furthermore, dihydrooxazole derivatives are widely investigated in pharmaceutical development for their biological activities, including potential applications as enzyme inhibitors . This product is intended for use as a chemical reference standard and building block in non-pharmaceutical applications. Store in a dark place under an inert atmosphere at 2-8°C . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4S)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCLJUVMOVVZBS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure and Mechanism

The most widely reported method involves the cyclocondensation of (S)-2-amino-2-isopropylethanol with 2-bromobenzonitrile in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂). This reaction proceeds via a two-step mechanism:

  • Nitrile Activation : ZnCl₂ coordinates to the nitrile group of 2-bromobenzonitrile, enhancing its electrophilicity.

  • Nucleophilic Attack and Cyclization : The amino alcohol attacks the activated nitrile, forming an intermediate imine, which subsequently undergoes intramolecular cyclization to yield the oxazoline ring.

Reaction Conditions:

  • Solvent : Chlorobenzene (reflux at 130°C for 48 hours).

  • Catalyst Loading : 5 mol% ZnCl₂.

  • Molar Ratio : 1:1 stoichiometry between amino alcohol and nitrile.

Example Protocol (Adapted from):

  • Combine (S)-2-amino-2-isopropylethanol (10 mmol), 2-bromobenzonitrile (10 mmol), and ZnCl₂ (0.5 mmol) in chlorobenzene (100 mL).

  • Reflux under nitrogen for 48 hours.

  • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography (petroleum ether/diethyl ether = 10:1).

  • Yield : 42%.

Stereochemical Integrity

The chirality of the amino alcohol dictates the stereochemical outcome. Use of (S)-configured amino alcohol ensures retention of configuration at the 4-position of the oxazoline ring, critical for applications in asymmetric catalysis.

Thionyl Chloride-Mediated Cyclization

Reaction Pathway

An alternative approach employs thionyl chloride (SOCl₂) to convert a preformed benzamide intermediate into the oxazoline. This method is advantageous for scalability and avoids prolonged reaction times.

Key Steps:

  • Benzamide Formation : React 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide with SOCl₂, converting the hydroxyl group to a leaving group.

  • Intramolecular Cyclization : The chloride intermediate undergoes cyclization under mild conditions to form the oxazoline ring.

Comparative Advantages Over ZnCl₂ Method

  • Reduced Reaction Time : 24 hours vs. 48 hours for ZnCl₂-mediated reactions.

  • Higher Functional Group Tolerance : Suitable for substrates sensitive to Lewis acids.

Chiral Resolution and Enantiomeric Enrichment

Chromatographic Purification

Flash chromatography using silica gel and non-polar solvents (e.g., petroleum ether/ethyl acetate mixtures) effectively separates enantiomers and removes byproducts. For example, a 10:1 petroleum ether/diethyl ether gradient achieves >95% enantiomeric excess (ee).

Recrystallization Strategies

Recrystallization from dichloromethane (DCM) and hexanes at −20°C enhances purity to >99% ee, as demonstrated in analogous oxazoline derivatives.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparison of Preparation Methods

ParameterZnCl₂-Catalyzed CyclocondensationSOCl₂-Mediated Cyclization
Starting Materials 2-Bromobenzonitrile, (S)-amino alcoholPreformed benzamide
Catalyst/Reagent ZnCl₂ (5 mol%)SOCl₂ (excess)
Reaction Time 48 hours24 hours
Temperature 130°C (reflux)Room temperature
Yield 42%~70% (estimated)
Purity (ee) >95% after chromatography>99% after recrystallization

Table 2. Spectral Data for (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

TechniqueKey SignalsReference
¹H NMR (CDCl₃) δ 1.00 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 4.10–4.19 (m, 2H, OCH₂), 7.28–7.65 (m, 4H, Ar-H)
¹³C NMR δ 22.1 (CH(CH₃)₂), 69.5 (OCH₂), 164.7 (C=N)
IR (cm⁻¹) 3063 (C-H aromatic), 1641 (C=N), 1096 (C-O)

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing hydrolysis of the nitrile to amide under acidic conditions.

  • Solution : Rigorous drying of solvents and reagents to minimize moisture.

Scalability Limitations

  • Issue : Low yields in ZnCl₂ method due to side reactions at high temperatures.

  • Solution : Stepwise temperature control and use of microwave-assisted synthesis to reduce reaction time .

Chemical Reactions Analysis

Palladium-Catalyzed Allylation Reactions ( )

The compound serves as a precursor to (S)-i-Pr-PHOX ligands, which are critical in enantioselective transformations:

  • Application : Pd-catalyzed allylation of fluorinated allyl enol carbonates.

  • Performance :

    • Enantioselectivity : Up to 96% ee

    • Reaction Scope : Effective for synthesizing quaternary stereocenters.

Cobalt-Catalyzed Cycloadditions ( )

The PHOX ligand derived from this compound facilitates [3+2] cycloadditions:

  • Substrates : Aromatic acryloylcyclopropanes (ACPs) + alkynes

  • Conditions :

    • Catalyst : [L1]CoBr₂ (5 mol%)

    • Activator : InBr₃ or Ag[SbF₆]

    • Solvent : Toluene, 25°C

  • Outcomes :

    • Conversion : Quantitative (100%)

    • Selectivity : (E)-isomer exclusively (confirmed by nOe NMR)

Table 1: Ligand Screening for [3+2] Cycloadditions ( )

LigandConversion (%)Product Selectivity
Bis-phosphines<50Low
PHOX Ligand L1 100(E)-isomer

Bromine Reactivity

The 2-bromophenyl group participates in cross-coupling reactions:

  • Example : Suzuki-Miyaura coupling (not directly documented but inferred from structural analogs).

Oxazoline Ring Opening

Under acidic or nucleophilic conditions, the oxazoline ring hydrolyzes to form β-amino alcohols:

  • Applications : Chiral auxiliaries or intermediates for pharmaceuticals ( ).

Stability and Handling

  • Storage : 2–8°C under inert atmosphere ( ).

  • Decomposition Risks : Avoid strong oxidizers; flash point >110°C ( ).

This compound’s versatility in asymmetric synthesis and catalytic applications underscores its importance in modern organic chemistry. Its chiral backbone and bromine substituent enable precise stereochemical control and diverse functionalization pathways.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for the modification of pharmacological properties, enhancing efficacy and selectivity towards specific biological targets .

Case Study: Neurological Agents
Research has demonstrated that derivatives of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole exhibit promising activity against neurodegenerative diseases. For instance, modifications to the oxazole ring have led to compounds with improved binding affinity for neurotransmitter receptors .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways.

Reaction Type Example Reagents Products
OxidationPotassium permanganateOxazole derivatives
ReductionLithium aluminum hydrideAlkyl-substituted derivatives
SubstitutionAmines, thiolsDiverse functionalized derivatives

Material Science

Development of New Materials
The compound is being explored for applications in material science, particularly in developing new materials with specific electronic or optical properties. Research indicates that its incorporation into polymer matrices can enhance conductivity and thermal stability .

Case Study: Conductive Polymers
Studies have shown that incorporating (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole into conductive polymer films significantly improves their electrical properties, making them suitable for use in electronic devices .

Agricultural Chemistry

Role in Agrochemical Formulations
(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is investigated for its potential role in formulating agrochemicals. Its chemical structure allows it to act as an effective pesticide or herbicide by targeting specific enzymes in pests or plants .

Application Area Potential Benefits
Pesticide DevelopmentIncreased efficacy against target pests
Herbicide FormulationSelectivity towards unwanted plant species

Chemical Reaction Mechanisms

Research on Reaction Mechanisms
The compound is extensively used in studies examining reaction mechanisms, helping researchers understand the behavior of similar compounds under various conditions. This research provides insights into the fundamental aspects of organic reactions and catalysis .

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

  • Structural Similarity : The (R)-enantiomer (CAS: 321848-65-1) shares identical substituents but exhibits opposite stereochemistry at the 4-position .
  • Applications : While the (S)-enantiomer is frequently employed in asymmetric catalysis, the (R)-form is less common in literature, likely due to synthetic accessibility or mismatched stereoselectivity in specific reactions .
  • Synthetic Routes : Both enantiomers are synthesized via lithiation of bromophenyl precursors, but chiral auxiliaries or resolution methods differ, impacting cost and scalability .

Substituent Variations: Isopropyl vs. tert-Butyl

  • Reactivity: Comparative studies in palladium-catalyzed cross-coupling reactions show that tert-butyl derivatives exhibit slower reaction kinetics due to steric hindrance .

Bromine Position: Ortho vs. Para

  • (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole (CAS: 1305322-94-4):
    • Electronic Effects : The para-bromine reduces steric interactions but alters electronic properties, decreasing the ligand’s ability to stabilize electron-deficient metal centers .
    • Catalytic Performance : In gold(III)-catalyzed cyclization reactions, para-substituted analogs show 10–15% lower yields compared to ortho-brominated counterparts .

Phosphine-Modified Analogs

  • (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS: 148461-14-7): Coordination Chemistry: The diphenylphosphine group enables stronger metal coordination (e.g., Au(I/III), Pd(0)), enhancing catalytic turnover in Heck and Suzuki reactions . Synthetic Complexity: Phosphine-containing derivatives require multistep syntheses, increasing production costs compared to brominated analogs .

Pyridinyl and Heteroaromatic Derivatives

  • (S)-2-(6-(tert-butyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: Not reported): Electronic Tuning: The pyridinyl nitrogen introduces Lewis basicity, enabling dual coordination modes in bimetallic catalysts . Applications: Used in enantioselective hydrogenation of ketones, achieving >90% ee in some cases, outperforming bromophenyl analogs in specific substrates .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications Reference
(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole 148836-24-2 2-Bromophenyl, 4-isopropyl 283.15 Asymmetric catalysis, Au(III) complexes
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole 321848-65-1 2-Bromophenyl, 4-isopropyl (R-configuration) 283.15 Limited catalytic applications
(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole 154701-60-7 2-Bromophenyl, 4-tert-butyl 297.18 Sterically demanding catalysis
(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole 1305322-94-4 4-Bromophenyl, 4-tert-butyl 297.18 Electronic modulation in Pd catalysis
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole 148461-14-7 2-Diphenylphosphino, 4-isopropyl 373.42 Au(I/III) and Pd(0) coordination
(S)-2-(6-(tert-butyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole N/A 6-tert-butylpyridin-2-yl, 4-isopropyl 263.35 Enantioselective hydrogenation

Key Research Findings

  • Steric vs. Electronic Effects : Isopropyl-substituted oxazolines balance steric bulk and electronic donation, making them versatile in diverse catalytic systems. tert-Butyl analogs, though sterically hindered, are preferred for reactions requiring high enantioselectivity at the expense of reaction rate .
  • Enantiomeric Purity : (S)-enantiomers dominate industrial applications due to established synthetic protocols and compatibility with common chiral catalysts .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole?

  • Methodological Answer : The synthesis typically involves cyclization of bromophenyl precursors with isopropyl-containing reagents. Organotin-mediated coupling (e.g., triphenylstannyl intermediates) is effective for aryl-bromine bond formation, followed by chiral resolution (e.g., asymmetric catalysis or chromatography) to achieve the (S)-configuration. Modifications to substituents (e.g., isopropyl vs. methyl groups) require adjusted stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : Use ¹H/¹³C NMR to verify the oxazoline backbone and substituents (e.g., bromophenyl and isopropyl groups). IR spectroscopy confirms C=N and C-Br bonds. For stereochemical resolution, X-ray crystallography (e.g., CCDC-2239857 for analogous compounds) is critical, supplemented by HRMS for molecular weight validation .

Q. How is the stereochemical purity of the (S)-enantiomer validated?

  • Methodological Answer : Chiral HPLC or polarimetry can assess enantiomeric excess. Comparative analysis with racemic mixtures or known (R)-configurations via X-ray diffraction (as in structurally similar dihydrooxazoles) resolves absolute configuration .

Advanced Research Questions

Q. How can contradictory crystallographic and computational data be reconciled?

  • Methodological Answer : Cross-validate using density functional theory (DFT) simulations (e.g., Discovery Studio software) to model molecular geometries. Align computational bond angles and torsions with experimental X-ray parameters. Discrepancies in steric effects (e.g., isopropyl vs. dimethyl groups) may require adjusted force fields .

Q. What experimental design strategies mitigate sample degradation during prolonged studies?

  • Methodological Answer : Store samples under inert atmospheres (N₂/Ar) at 4°C to slow organic degradation. For time-sensitive assays (e.g., catalytic studies), minimize exposure to light and humidity. Reference HSI-based pollution studies, where cooling stabilized wastewater matrices over 9-hour experiments .

Q. How is catalytic activity in polymerization reactions evaluated?

  • Methodological Answer : Test activity via Wilkinson’s catalyst or Wurtz coupling, monitoring molecular weight changes using gel permeation chromatography (GPC). For stannyl derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole), track Sn-C bond stability via ¹¹⁹Sn NMR .

Q. What synthetic modifications enhance hypercoordinated organometallic applications?

  • Methodological Answer : Introduce stannyl or halide groups via transmetallation (e.g., SnCl₄ with bromophenyl precursors). Optimize reaction time and temperature to avoid dichlorostannyl byproducts. Characterize coordination modes using multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) and single-crystal XRD .

Q. How are intermolecular interactions analyzed for therapeutic potential?

  • Methodological Answer : Compare isostructural chloro/bromo derivatives (e.g., 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazoles) via Hirshfeld surface analysis. Quantify halogen bonding (C-Br⋯π) and hydrophobic interactions using Cambridge Structural Database (CSD) data .

Methodological Notes

  • Synthesis Optimization : Adjust organotin reagent ratios (e.g., Ph₃SnCl vs. Ph₂SnCl₂) to control substitution patterns .
  • Data Validation : Combine XRD with DFT for steric/electronic effect analysis, particularly for bulky isopropyl groups .
  • Degradation Mitigation : Use Schlenk techniques for air-sensitive reactions and refrigerated autosamplers for HPLC .

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